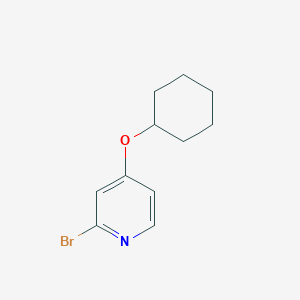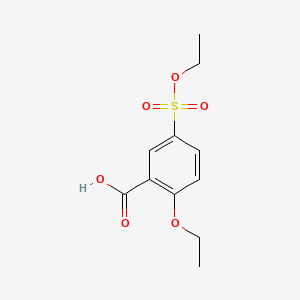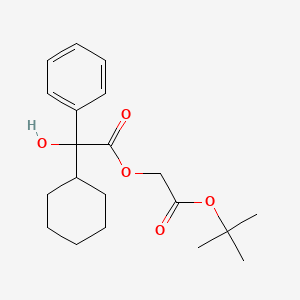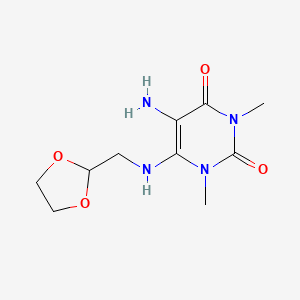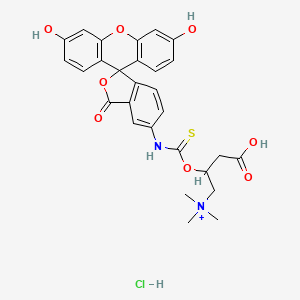
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride is a fluorescent dye derivative used in various scientific research applications. This compound is known for its ability to conjugate with proteins and other molecules, making it a valuable tool in biochemical and medical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride typically involves the reaction of fluorescein derivatives with L-carnitine and thiocarbamate. The reaction conditions often require a controlled pH environment to ensure the stability of the compound. The process may involve multiple steps, including the activation of fluorescein and the subsequent conjugation with L-carnitine and thiocarbamate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The production process ensures high purity and consistency, which is crucial for its application in research and diagnostics.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescein derivatives, while substitution reactions can produce a variety of modified compounds with different functional groups.
Applications De Recherche Scientifique
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in labeling proteins and nucleic acids for imaging and tracking within biological systems.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.
Industry: Applied in the development of biosensors and other analytical tools for quality control and environmental monitoring.
Mécanisme D'action
The mechanism of action of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride involves its ability to conjugate with thiol groups on proteins and other molecules. This conjugation forms a stable thioether bond, allowing the compound to act as a fluorescent marker. The molecular targets include cysteine residues on proteins, and the pathways involved are primarily related to protein labeling and detection.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein-5-maleimide: A similar fluorescent dye used for protein labeling.
Tetramethylrhodamine-5-maleimide: Another fluorescent dye with similar applications.
5-Iodoacetamido-fluorescein: Used for labeling thiol groups in proteins.
Uniqueness
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride is unique due to its specific conjugation with L-carnitine and thiocarbamate, which may provide distinct properties and applications compared to other fluorescent dyes. Its ability to form stable conjugates with proteins makes it particularly valuable in research and diagnostic applications.
Propriétés
Formule moléculaire |
C28H28ClN2O8S+ |
|---|---|
Poids moléculaire |
588.0 g/mol |
Nom IUPAC |
[3-carboxy-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyloxy]propyl]-trimethylazanium;hydrochloride |
InChI |
InChI=1S/C28H26N2O8S.ClH/c1-30(2,3)14-18(13-25(33)34)36-27(39)29-15-4-7-20-19(10-15)26(35)38-28(20)21-8-5-16(31)11-23(21)37-24-12-17(32)6-9-22(24)28;/h4-12,18H,13-14H2,1-3H3,(H3-,29,31,32,33,34,39);1H/p+1 |
Clé InChI |
CVKAPVGTQDRWSJ-UHFFFAOYSA-O |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)O)OC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)

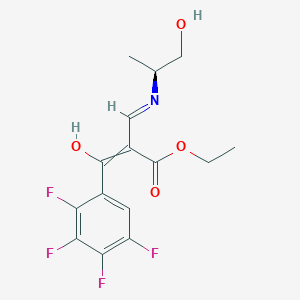


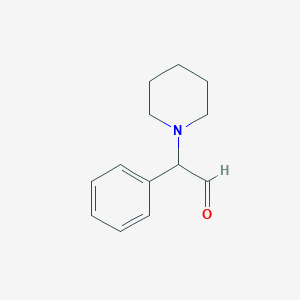
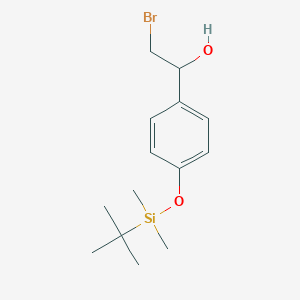
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
